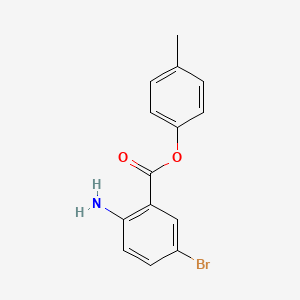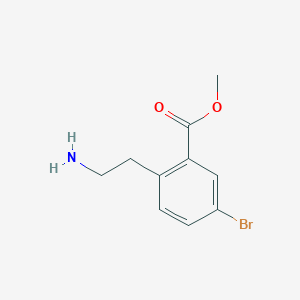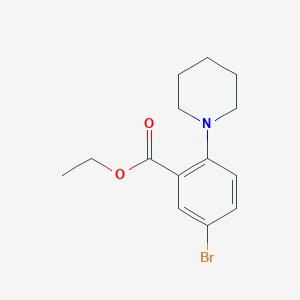![molecular formula C15H13BrO3 B3184709 Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 1131587-95-5](/img/structure/B3184709.png)
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
描述
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group attached to a biphenyl scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the biphenyl derivative.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the biphenyl scaffold. This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
化学反应分析
Types of Reactions
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) can be used.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, quinones, and various functionalized biphenyl compounds .
科学研究应用
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
作用机制
The mechanism of action of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylate ester group can undergo hydrolysis, releasing the active biphenyl derivative, which can then interact with cellular targets .
相似化合物的比较
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the biphenyl scaffold.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a carboxylate ester.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylate ester
Uniqueness
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl scaffold, which provides additional stability and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
methyl 5-bromo-2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-9-11(10-6-4-3-5-7-10)13(16)8-12(14)15(17)19-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOMJPDEQOVQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660792 | |
| Record name | Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-95-5 | |
| Record name | Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















